molecular formula C8H15Cl2N3 B1610456 4-(1H-Imidazol-2-yl)piperidine dihydrochloride CAS No. 90747-46-9

4-(1H-Imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B1610456
CAS No.: 90747-46-9
M. Wt: 224.13 g/mol
InChI Key: VCDBJWFWCOSTMS-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-2-yl)piperidine dihydrochloride is a bicyclic organic compound featuring a piperidine ring fused with an imidazole moiety. This structure serves as a versatile scaffold in medicinal chemistry and drug discovery, particularly due to its ability to interact with biological targets such as receptors and enzymes. The compound’s dihydrochloride salt form enhances its solubility and stability, making it suitable for experimental and industrial applications.

Properties

IUPAC Name

4-(1H-imidazol-2-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDBJWFWCOSTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20534433
Record name 4-(1H-Imidazol-2-yl)piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90747-46-9
Record name 4-(1H-Imidazol-2-yl)piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-2-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with imidazole under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The reaction conditions in industrial production are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-2-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

Pharmacology

4-(1H-Imidazol-2-yl)piperidine dihydrochloride has been investigated for its interaction with opioid receptors, specifically the delta-opioid receptor. Studies have indicated that derivatives of this compound exhibit significant agonistic activity, which can lead to anxiolytic and antidepressant effects in animal models. For instance, a study reported that certain derivatives showed K(i) values as low as 18 nM for the delta-opioid receptor, highlighting their potential as novel analgesics .

Neurological Disorders

The compound is also being explored for its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in ceramide biosynthesis. Inhibitors of nSMase2 are considered promising candidates for treating neurological disorders and cancer. Research has identified key pharmacophores within the imidazole-piperidine scaffold that enhance inhibitory potency against nSMase2, with some derivatives exhibiting IC50 values as low as 10 nM .

Antimicrobial Activity

Preliminary studies have shown that 4-(1H-imidazol-2-yl)piperidine derivatives possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, suggesting a potential role in developing new antimicrobial agents .

Case Study 1: Opioid Receptor Interaction

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of 4-(1H-imidazol-2-yl)piperidine for their affinity to opioid receptors. The findings indicated that certain compounds exhibited selective agonism at delta-opioid receptors, which may contribute to their anxiolytic effects observed in behavioral tests .

Case Study 2: Behavioral Assessment

Research using animal models demonstrated that administration of specific piperidine derivatives led to significant reductions in anxiety-like behaviors, as measured by stress-induced vocalizations and other behavioral assays .

Case Study 3: Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of related compounds against common bacterial strains. Results showed promising activity against E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzymes, affecting their activity. The piperidine ring can also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

The following analysis compares 4-(1H-Imidazol-2-yl)piperidine dihydrochloride with structurally related piperidine-imidazole derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural Modifications and Molecular Features
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences CAS Number Reference ID
This compound C8H14Cl2N3 238.15 (theoretical) Base structure: imidazole directly attached to piperidine 90747-64-1
4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride C12H21Cl2N3 278.22 Cyclopropylmethyl substitution on imidazole nitrogen 1785764-47-7
4-[(1H-Imidazol-2-yl)methyl]piperidine dihydrochloride C9H17Cl2N3 238.15 Imidazole linked via methylene bridge to piperidine 90747-64-1
4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride C10H19Cl2N3 252.18 Methyl group on imidazole nitrogen + methylene bridge 1032758-55-6
3-(1H-Imidazol-4-yl)piperidine dihydrochloride C8H15Cl2N3 224.13 Imidazole attached at C3 position of piperidine EN300-178724

Key Observations :

  • The methylene bridge in 4-[(1H-Imidazol-2-yl)methyl]piperidine dihydrochloride introduces conformational flexibility compared to the direct fusion in the base compound .
Physicochemical Properties
Compound Name Melting Point (°C) Spectral Data (1H-NMR/MS-ESI) Purity Reference ID
This compound Not reported Not available ≥95%
3-Amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine dihydrochloride (13c) 189–192 1H-NMR (D2O): δ 6.9–7.2 (aromatic H); MS-ESI: m/z 278 [M+H]+ ≥95%
4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride Not reported Not available Not specified

Key Observations :

  • Methoxy-substituted derivatives (e.g., compound 13c in ) exhibit higher melting points (189–192°C), likely due to enhanced crystallinity from aromatic stacking.
  • The absence of spectral data for this compound suggests a need for further experimental characterization.

Biological Activity

4-(1H-Imidazol-2-yl)piperidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an imidazole group, which contributes to its biological activity. The dihydrochloride form enhances solubility and stability in biological systems.

Biological Activity

1. Antidepressant and Anxiolytic Effects
Research has indicated that derivatives of 4-(1H-imidazol-2-yl)piperidine exhibit affinities for opioid receptors, particularly delta, micro, and kappa receptors. These interactions suggest potential antidepressant and anxiolytic properties when evaluated in animal models such as the mouse tail suspension test and the neonatal ultrasonic vocalization test .

2. Inhibition of Neutral Sphingomyelinase 2 (nSMase2)
A series of compounds based on the imidazole-piperidine scaffold have been synthesized and tested for their ability to inhibit nSMase2, an enzyme implicated in various neurological disorders and cancer. One notable compound demonstrated an IC50 value of 30 nM, indicating potent inhibition .

3. Structure-Activity Relationship (SAR) Studies
Studies have explored the SAR of various derivatives to optimize their biological activity. For instance, modifications to the imidazole ring or substituents on the piperidine moiety can significantly alter potency against specific targets. A table summarizing key compounds and their activities is presented below.

CompoundTargetIC50 (nM)Biological Activity
DPTIPnSMase230Potent inhibitor
Compound 1Opioid ReceptorsNot specifiedAnxiolytic effects
Compound 2Opioid ReceptorsNot specifiedAntidepressant effects

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as opioid receptors and nSMase2. The imidazole ring plays a critical role in binding affinity, while the piperidine structure contributes to overall stability within biological systems.

Case Studies

Case Study 1: Opioid Receptor Affinity
A study conducted on a series of piperidine derivatives demonstrated that modifications to the imidazole group could enhance binding affinity for opioid receptors. This was evidenced by increased anxiolytic-like effects in animal models when certain structural modifications were applied .

Case Study 2: nSMase2 Inhibition
In another investigation focusing on neurological disorders, various derivatives were synthesized to assess their efficacy against nSMase2. The results indicated that specific substitutions led to enhanced inhibitory activity, suggesting a promising avenue for therapeutic development in treating conditions like Alzheimer's disease .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-Imidazol-2-yl)piperidine dihydrochloride
Reactant of Route 2
4-(1H-Imidazol-2-yl)piperidine dihydrochloride

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